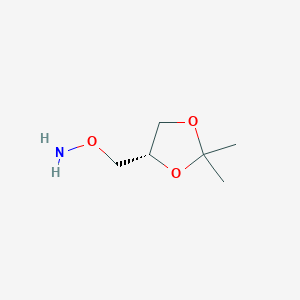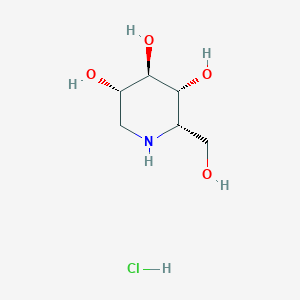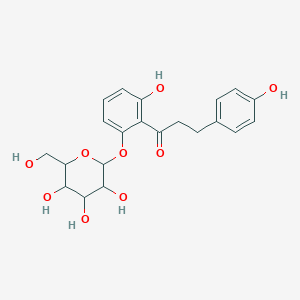
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds with a tri- and tetra-substituted imidazole scaffold, similar to the compound of interest, involves selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for proinflammatory cytokine release. These inhibitors utilize crystal structures of p38 in complex with small organic ligands, highlighting the significance of ligand information for designing selective inhibitors. Experimental and computed works review the modification of the pyrimidine ring and its effects on inhibitory activity and selectivity for p38 over other kinases (Scior et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to the subject compound is characterized by complex scaffolds like pyrazolo[1,5-a]pyrimidines, known for broad medicinal properties including anticancer, CNS agents, and anti-infectious activities. Structure-activity relationship (SAR) studies focus on exploiting this scaffold for potential drug candidates, indicating room for further exploration by medicinal chemists (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds involve cyclizations of alkenyl(alkynyl)-functionalized quinazolinones and their heteroanalogues. This strategy is powerful for constructing polyheterocyclic structures, showcasing the synthetic versatility of these compounds in forming fused pyrimidine systems with saturated N- and N,S-heterocycles (Vaskevych et al., 2023).
Physical Properties Analysis
Investigations into the physical properties of these compounds emphasize the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, indole, and pyridine, in organic syntheses, catalysis, and drug applications. The versatility and biological importance of these compounds highlight their significance in various fields, including optoelectronic materials and medicinal chemistry (Li et al., 2019).
Chemical Properties Analysis
The chemical properties of related compounds focus on the synthesis of multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation. This method is notable for synthesizing biologically active compounds and substances that are privileged structural motifs in organic materials, demonstrating the practicality and versatility of arylation protocols (Rossi et al., 2014).
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
Another aspect of research on this compound pertains to its inhibition of Glycine Transporter 1 (GlyT1). A study identified a structurally diverse back-up compound, emphasizing its potent GlyT1 inhibitory activity. The compound exhibited a favorable pharmacokinetics profile and elicited an increase in the cerebrospinal fluid concentration of glycine in rats, highlighting its potential in neurological research (Yamamoto et al., 2016).
Synthesis and Application in Cancer Therapy
The compound is also noted for its role in the synthesis of Nilotinib, an antitumor agent. The intricate synthesis process of Nilotinib involves the use of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2, highlighting its significance in the development of cancer therapeutics (Wang Cong-zhan, 2009).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of derivatives and related compounds of 4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2. Studies have synthesized and evaluated various derivatives for their antimicrobial activity, demonstrating their efficacy against a range of microbial species. This line of research provides insights into the potential therapeutic applications of these compounds in combating microbial infections (Rathod & Solanki, 2018; Vlasov et al., 2022).
Propriétés
Numéro CAS |
641571-15-5 |
|---|---|
Nom du produit |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2 |
Formule moléculaire |
C28H22F3N7O |
Poids moléculaire |
529.5157896 |
Synonymes |
4-Methyl-N-(3-(5-Methyl-1H-iMidazol-1-yl)-5-(trifluoroMethyl)phenyl)-3-((4-(pyridin-3-yl)pyriMidin-2-yl)aMino)benzaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)





![VIC[mouse reduced]](/img/structure/B1141984.png)